Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate (IUPAC name) is a sulfamoyl-substituted thiophene carboxylate derivative. Structurally, it features a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-(trifluoromethoxy)phenyl group. This compound is synthesized via multi-step reactions involving diazotization, sulfonation, and coupling with amines, as described in analogous synthetic pathways for related sulfamoyl thiophenes . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO5S2/c1-21-12(18)11-10(6-7-23-11)24(19,20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPGMYGTBYEVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under appropriate conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.
Scientific Research Applications
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound uses a simple thiophene ring, whereas analogs like Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate feature a benzothiophene core, which increases aromaticity and steric bulk .
Substituent Effects :
- The trifluoromethoxy group in the target compound provides electron-withdrawing properties and enhanced metabolic resistance compared to methoxy or dimethoxy groups in analogs .
- Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., 421.49 g/mol analog) .
Physicochemical Properties
- Dielectric Constant: Methyl thiophene-2-carboxylate derivatives (e.g., dielectric constant = 8.81 at 20°C) exhibit higher polarity than non-carboxylated thiophenes (e.g., 3-methylthiophene: 0.95) . This polarity enhances solubility in polar solvents, favoring pharmaceutical formulations.
- Synthetic Yields : Sulfamoyl coupling reactions (as in ) typically achieve yields of 85–90% under optimized conditions, comparable to analogs like Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (88.7% yield) .
Functional Comparisons
- Thermal Stability : The trifluoromethoxy group improves thermal stability over chlorine or nitro substituents, as seen in halogenated benzenesulfonamides .
Biological Activity
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that exhibits a range of biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects based on available research.
- Molecular Formula : CHFNOS
- Molecular Weight : 470.5 g/mol
- CAS Number : 1206999-86-1
The compound features a thiophene ring, which is known for its electron-rich properties, and a sulfonamide group that may contribute to its biological activities. The trifluoromethoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and sulfur.
- Functionalization : The thiophene ring is then functionalized with sulfonamide and carboxamide groups through reactions like sulfonation and acylation.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antitumor Activity
Preliminary studies suggest potential antitumor effects associated with thiophene-based compounds. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. One study highlighted that modifications to the thiophene structure could enhance cytotoxicity against various cancer cell lines, indicating that this compound could be explored further for its anticancer properties.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes linked to disease pathways. For example, sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition could lead to therapeutic applications in treating conditions such as glaucoma or edema.
Case Studies and Research Findings
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Study on Antimicrobial Activity :
- A study evaluated various thiophene derivatives for their antimicrobial properties against strains of Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced activity significantly, suggesting potential for developing new antibiotics based on this scaffold .
- Antitumor Evaluation :
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Enzyme Inhibition Studies :
- Research into enzyme inhibitors has shown that compounds with sulfonamide groups can effectively inhibit carbonic anhydrase activity, which is crucial in several physiological processes. This suggests that this compound may have therapeutic potential in diseases where enzyme modulation is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
